molecular formula C18H19NO6 B2763497 (2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate CAS No. 459786-46-0

(2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate

Cat. No. B2763497
CAS RN: 459786-46-0
M. Wt: 345.351
InChI Key: URQOHTJQSFQBNH-UHFFFAOYSA-N
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Description

“(2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate” is a chemical compound . It has a molecular formula of C20H22N2O7 .

Scientific Research Applications

Synthesis and Bioactivity

A class of compounds integrating the structural motif similar to (2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate has been synthesized, exhibiting significant antiproliferative activity in vitro against cancer cells. These compounds interact with tubulin and affect the cell cycle, highlighting potential clinical applications as antimitotic agents. Particularly, the derivative 3c demonstrated comparable antitumor activity in vivo to known antimitotic drugs, indicating its potential for clinical use in cancer therapy (Romagnoli et al., 2014).

Chemical Synthesis and Material Science

Efficient synthetic pathways have been developed for related molecules, focusing on regioselectivities in synthesis processes. These methodologies enable the creation of novel compounds with potential applications in material science and medicinal chemistry. For instance, the synthesis of Luotonin A derivatives showcases the intricate chemistry and utility of such molecules in exploring biological activities and material properties (Atia et al., 2017).

Polymer and Conducting Materials

Research into conducting polymers derived from aminobenzoic acids highlights the role of such compounds in developing new materials with electronic applications. These studies have led to insights into the electrochemical polymerization of aminobenzoic acids, contributing to the development of conducting polymers with potential use in various electronic devices (Thiemann & Brett, 2001).

Catalysis and Chemical Transformations

Studies on organocatalysts for hydrazone and oxime formation reveal that derivatives of (2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate can act as superior catalysts. These findings are crucial for molecular conjugation strategies in chemistry and biology, offering a more efficient approach to hydrazone/oxime formation vital for ligation, attachment, and bioconjugation applications (Crisalli & Kool, 2013).

Safety and Hazards

The safety and hazards associated with “(2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate” are not specified in the available resources .

properties

IUPAC Name

(2-anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-22-14-9-12(10-15(23-2)17(14)24-3)18(21)25-11-16(20)19-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQOHTJQSFQBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate

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